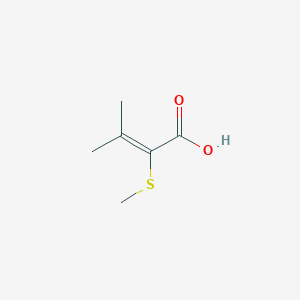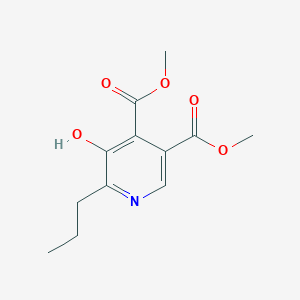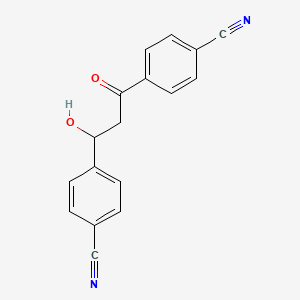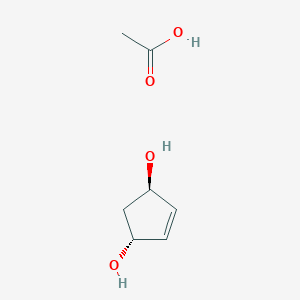![molecular formula C14H14ClNO6 B14615098 Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate CAS No. 57337-92-5](/img/structure/B14615098.png)
Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate is an organic compound that belongs to the class of malonate esters. This compound is characterized by the presence of a chloro and nitrophenyl group attached to a propanedioate moiety. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [chloro(4-nitrophenyl)methylidene]propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (malonic ester) is converted into its enolate ion by reaction with a base such as sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide, such as chloro(4-nitrophenyl)methylidene, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The compound can undergo oxidation to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of diethyl [methoxy(4-nitrophenyl)methylidene]propanedioate.
Reduction: Formation of diethyl [amino(4-nitrophenyl)methylidene]propanedioate.
Oxidation: Formation of various oxidized derivatives depending on the conditions used.
Scientific Research Applications
Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl [chloro(4-nitrophenyl)methylidene]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new products. In reduction reactions, the nitro group is reduced to an amino group, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Diethyl [methoxy(4-nitrophenyl)methylidene]propanedioate
- Diethyl [amino(4-nitrophenyl)methylidene]propanedioate
- Diethyl [chloro(4-methoxyphenyl)methylidene]propanedioate
Uniqueness
Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate is unique due to the presence of both chloro and nitrophenyl groups, which impart distinct chemical reactivity and properties. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
57337-92-5 |
|---|---|
Molecular Formula |
C14H14ClNO6 |
Molecular Weight |
327.71 g/mol |
IUPAC Name |
diethyl 2-[chloro-(4-nitrophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C14H14ClNO6/c1-3-21-13(17)11(14(18)22-4-2)12(15)9-5-7-10(8-6-9)16(19)20/h5-8H,3-4H2,1-2H3 |
InChI Key |
RZRRLMYMOCMBEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=C(C=C1)[N+](=O)[O-])Cl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


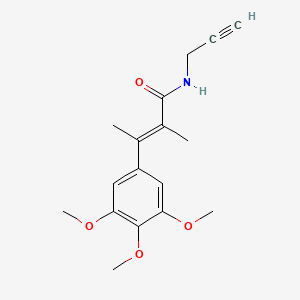
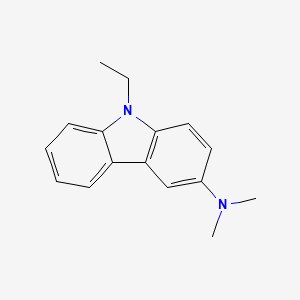
![2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate](/img/structure/B14615034.png)
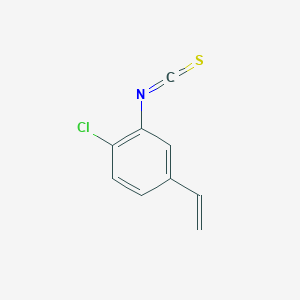
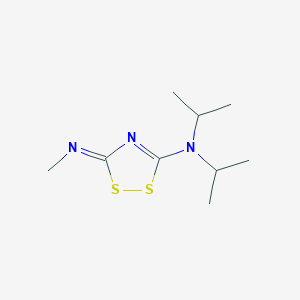

![2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14615061.png)
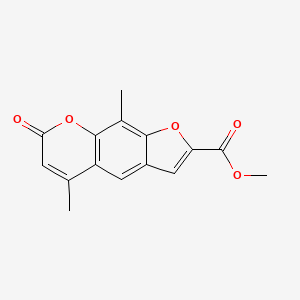
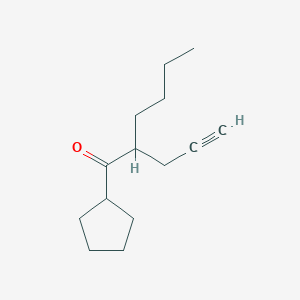
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)
